Enantiomeric Purity vs. Racemate: A Critical Control Point for Asymmetric Synthesis
The target (R)-enantiomer is commercially offered at a purity of 98%, whereas the racemic mixture (CAS 1270585-22-2) is also available at 98% purity. The fundamental differentiation is the defined stereochemistry of the (R)-form, which eliminates the 50% presence of the undesired (S)-enantiomer, thereby directly improving enantiomeric excess in downstream chiral syntheses without the need for additional chiral resolution steps . No quantitative head-to-head bioactivity data comparing the (R)- and (S)-enantiomers or the racemate of this specific compound are available in the current public literature.
| Evidence Dimension | Enantiomeric purity and synthetic utility |
|---|---|
| Target Compound Data | 98% purity, (R)-enantiomer (CAS 1213654-65-9) |
| Comparator Or Baseline | Racemic mixture: 98% purity (CAS 1270585-22-2); (S)-enantiomer: 98% purity (CAS 1213596-14-5) |
| Quantified Difference | 100% enantiomeric excess vs. 0% excess (racemate). The (R)-form provides absolute stereochemical control vs. a 1:1 mixture. |
| Conditions | Commercially available from multiple vendors under standard storage conditions (sealed, dry, 2-8°C). |
Why This Matters
For procurement, selecting the (R)-enantiomer over the racemate is mandatory when stereochemistry is a critical quality attribute of the final active pharmaceutical ingredient (API), as it avoids a 50% yield loss from the undesired enantiomer and eliminates a chiral resolution step.
